molecular formula C16H21ClN2O2 B7503841 1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide

1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide

Cat. No.: B7503841
M. Wt: 308.80 g/mol
InChI Key: JJBHGSUPSHBGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the natural compound piperidine and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide acts as a substrate for the BBB transport system, specifically the P-glycoprotein (P-gp) efflux transporter. P-gp is a protein that pumps substances out of the brain and back into the blood. This compound binds to P-gp and is transported out of the brain, allowing researchers to study the transport of other substances that may also bind to P-gp.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the uptake of certain substances into the brain, such as the chemotherapy drug paclitaxel. This compound has also been found to enhance the delivery of antisense oligonucleotides to the brain, which could have potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide in lab experiments is its ability to cross the BBB and enter the brain. This allows researchers to study the transport of substances that would otherwise be unable to cross the barrier. However, this compound has limitations as well. It is a relatively large molecule, which may limit its ability to transport smaller substances. Additionally, this compound is a substrate for P-gp, which may limit its use in studies where P-gp is the focus of investigation.

Future Directions

There are several future directions for research involving 1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide. One area of interest is the development of new drugs that can be transported across the BBB using this compound as a model. Additionally, researchers are investigating the use of this compound in the delivery of gene therapies and other therapeutic agents to the brain. Finally, there is ongoing research into the mechanisms of BBB transport, and this compound is a valuable tool for studying these processes.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for studying the blood-brain barrier and the transport of substances into the brain. Its ability to cross the BBB and bind to the P-gp efflux transporter has made it a valuable tool for scientific research. While there are limitations to its use, this compound has the potential to lead to new therapies for neurological disorders and a better understanding of the BBB transport system.

Synthesis Methods

1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorobenzoyl chloride with propylamine to form N-propyl-3-chlorobenzamide. This intermediate is then reacted with piperidine to form this compound. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

1-(3-chlorobenzoyl)-N~4~-propyl-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a specialized system that regulates the passage of substances from the blood into the brain. This compound has been found to be a substrate for the BBB transport system, allowing it to cross the barrier and enter the brain. This property makes this compound an ideal tool for studying the transport of other substances across the BBB.

Properties

IUPAC Name

1-(3-chlorobenzoyl)-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-2-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-3-5-14(17)11-13/h3-5,11-12H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBHGSUPSHBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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